2,4-Difluoro-6-nitrobenzodifluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-1,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(9)6(7(10)11)5(2-3)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOMETIUNYZVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation and Reactivity Studies of 2,4 Difluoro 6 Nitrobenzodifluoride Derivatives
Nucleophilic Aromatic Substitution (SNAr) Reactivity and Kinetics
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, such as 2,4-difluoronitrobenzene (B147775). wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. Initially, a nucleophile attacks the electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this high-energy state. wikipedia.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.orglibretexts.org
Reaction Pathways and Rate Determinations with Diverse Nucleophiles (O-, S-, N-, C-based)
The reaction of 2,4-difluoronitrobenzene with a variety of nucleophiles has been extensively studied. A practical and highly regioselective aromatic nucleophilic substitution has been demonstrated with various O-, S-, and N-based nucleophiles. semanticscholar.org The rate of these reactions is significantly influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
For instance, studies on the reaction of 2,4-difluoronitrobenzene with lithium phenoxides in liquid ammonia have shown that the orientation of the substitution (ortho versus para to the nitro group) is sensitive to the substituents on the phenoxide nucleophile. researchgate.net Similarly, reactions with a series of amine nucleophiles exhibit a Brønsted type relationship, suggesting an early transition state with minimal charge development on the nitrogen atom. researchgate.net
The following table summarizes the typical reactivity and regioselectivity observed with different classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Predominant Substitution Position | Notes |
| O-based | Methoxide, Phenoxides | Para (C-4) or Ortho (C-2) | Regioselectivity is highly dependent on solvent and nucleophile structure. semanticscholar.orgresearchgate.net |
| S-based | Thiolates | Para (C-4) | Sulfur nucleophiles are generally soft and highly polarizable, favoring attack at the most electron-deficient position. semanticscholar.org |
| N-based | Amines (e.g., Morpholine) | Para (C-4) or Ortho (C-2) | Solvent can play a crucial role in directing the selectivity of the substitution. semanticscholar.org |
| C-based | Carbanions | Para (C-4) | Often used in the synthesis of more complex molecules. |
This table is generated based on general principles of SNAr reactions and specific studies.
Quantitative Analysis of Electronic and Steric Effects of Fluorine and Nitro Groups on Aromatic Activation
The high reactivity of 2,4-difluoronitrobenzene in SNAr reactions is a direct consequence of the electronic effects exerted by its substituents.
Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group, both through inductive effects and, more importantly, through resonance. masterorganicchemistry.comlibretexts.org It strongly deactivates the aromatic ring towards electrophilic attack but significantly activates it for nucleophilic attack. masterorganicchemistry.com This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org In 2,4-difluoronitrobenzene, the nitro group is ortho to the fluorine at C-2 and para to the fluorine at C-4, thus activating both positions for substitution.
Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect further increases the electrophilicity of the aromatic ring carbons. In the context of SNAr reactions, the carbon-fluorine bond is strong; however, fluoride (B91410) is an excellent leaving group in this specific reaction mechanism. masterorganicchemistry.com This is partly because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The ability of fluorine to stabilize the transition state leading to the complex is crucial.
The combined electronic effects of the nitro and fluoro substituents create a highly electron-deficient aromatic system, primed for nucleophilic attack. Steric effects can also play a role, particularly with bulky nucleophiles, where attack at the less hindered C-4 position might be favored over the C-2 position, which is flanked by the nitro group. researchgate.net
Regioselectivity and Stereoelectronic Control in SNAr Transformations
A key feature of SNAr reactions with 2,4-difluoronitrobenzene is the issue of regioselectivity: which of the two fluorine atoms is replaced? The fluorine atom at the C-4 position (para to the nitro group) is generally more activated and more readily substituted by most nucleophiles. This is because the para-nitro group provides superior resonance stabilization of the negative charge in the Meisenheimer intermediate compared to the ortho-nitro group.
However, the regioselectivity can be influenced and even reversed under certain conditions. Research has shown that the choice of solvent is a critical factor. For example, a study demonstrated that nonpolar solvents can promote ortho-selective nucleophilic substitution on 2,4-difluoronitrobenzene. semanticscholar.org This selectivity is attributed to the formation of a six-membered polar transition state involving the nucleophile, the solvent, and the substrate. semanticscholar.org
The following table illustrates the effect of solvent polarity on the regioselectivity of the reaction between 2,4-difluoronitrobenzene and certain nucleophiles.
| Solvent Type | Predominant Isomer | Proposed Rationale |
| Polar (e.g., DMSO, DMF) | 4-substituted (Para) | Favors the thermodynamically more stable intermediate via para attack. |
| Nonpolar (e.g., Toluene, Hexane) | 2-substituted (Ortho) | Stabilization of a polar, six-membered transition state. semanticscholar.org |
This table is based on findings reported in the literature. semanticscholar.org
Vicarious Nucleophilic Substitution (VNS) in Fluorinated Nitroaromatics
Vicarious Nucleophilic Substitution (VNS) is another important reaction pathway for electron-deficient aromatics, which allows for the formal substitution of a hydrogen atom. organic-chemistry.org This reaction is distinct from SNAr, which involves the displacement of a leaving group like a halide.
Scope and Mechanistic Details of VNS Reactions
The VNS reaction involves the attack of a carbanion that carries a leaving group (X) on its α-carbon (e.g., -CH(X)R) onto an electron-deficient aromatic ring. organic-chemistry.orgnih.gov The mechanism proceeds as follows:
Addition: The carbanion adds to the aromatic ring, typically at a position ortho or para to a nitro group, forming an anionic σ-adduct (a Meisenheimer-type complex). organic-chemistry.orgkuleuven.be
Elimination: A base then induces the β-elimination of HX from the adduct. nih.gov This step is crucial and restores the aromaticity of the ring.
Protonation: An acidic workup protonates the resulting nitrobenzyl anion to yield the final substituted product. organic-chemistry.org
VNS provides a powerful method for C-H functionalization, including alkylation and amination of nitroaromatic compounds. nih.govkuleuven.be The reaction works efficiently with nitroarenes containing a wide variety of other substituents. kuleuven.be
Competitive Reaction Pathways: SNAr vs. VNS
In substrates like 2,4-difluoronitrobenzene, which contain both hydrogen atoms and halogen leaving groups, a competition between VNS and SNAr is possible. The outcome of the reaction depends on the nucleophile, the substrate, and the reaction conditions.
Generally, in halonitroarenes, the VNS reaction (attack at a C-H position) is kinetically faster than the SNAr reaction (attack at a C-X position). organic-chemistry.org However, a significant exception exists for nitroarenes substituted with fluorine at the ortho or para position. organic-chemistry.org Fluoride is a much better leaving group in SNAr reactions than other halogens, making the SNAr pathway highly competitive. organic-chemistry.org
For a nucleophile capable of VNS (e.g., chloromethyl phenyl sulfone carbanion), its reaction with 2,4-difluoronitrobenzene could potentially lead to three products: substitution of the fluorine at C-2 (SNAr), substitution of the fluorine at C-4 (SNAr), or substitution of the hydrogen at C-6 (VNS). The relative rates of these competing pathways will determine the product distribution. The superior leaving group ability of fluoride often directs the reaction towards the SNAr pathway, displacing one of the fluorine atoms rather than a hydrogen atom. organic-chemistry.orgresearchgate.net
Electrophilic Aromatic Substitution (EAS) Propensities
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings, wherein an electrophile replaces a hydrogen atom. wikipedia.org The feasibility and outcome of such reactions are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.orglibretexts.org In the case of a difluoro-nitro-substituted benzene (B151609) ring, the substituents exert strong, and somewhat conflicting, influences on the ring's reactivity and the orientation of incoming electrophiles.
Both fluorine and the nitro group are classified as deactivating groups, meaning they reduce the rate of electrophilic substitution compared to unsubstituted benzene. pressbooks.pubmakingmolecules.com This deactivation stems from the electron-withdrawing nature of these substituents. The nitro group is a powerful deactivating group due to both its strong negative inductive (-I) and resonance (-M) effects, which significantly reduce the electron density of the aromatic ring. pressbooks.publibretexts.org Halogens, including fluorine, are also deactivating because their strong inductive effect outweighs their electron-donating resonance effect (+M). libretexts.orglibretexts.org Consequently, a benzene ring bearing three such deactivating groups is highly unreactive towards further electrophilic attack.
The directing effects of these groups determine the position of substitution.
Nitro Group (-NO₂): This is a strong meta-director. It withdraws electron density most significantly from the ortho and para positions, leaving the meta position as the least deactivated and thus the most favorable site for electrophilic attack. pressbooks.pubwikipedia.org
Fluorine (-F): Fluorine is an ortho,para-director. libretexts.orgwikipedia.org Although it withdraws electron density through induction, it can donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (the sigma complex) when the electrophile adds to the ortho or para positions. libretexts.orglibretexts.org Among halogens, fluorine's directing effect is strongly biased toward the para position due to its powerful inductive deactivation of the nearby ortho position. wikipedia.org
In a molecule like 2,4-difluoronitrobenzene, these directing effects are in competition. The position for a new substituent is generally determined by the most activating (or least deactivating) group. reddit.commasterorganicchemistry.com In this context, the fluorine atoms, despite being deactivators, are less deactivating than the nitro group and would therefore govern the regioselectivity. The substitution would be directed to the positions that are ortho or para to the fluorine atoms. However, the combined deactivating effect of all three groups makes further EAS reactions exceptionally difficult, often requiring harsh reaction conditions.
| Substituent | Inductive Effect | Resonance Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| Nitro (-NO₂) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |
| Fluorine (-F) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |
Radical Reaction Mechanisms Pertinent to Synthesis and Transformation
Radical reactions offer alternative pathways for the synthesis and transformation of organic molecules, including fluorinated nitroaromatics. These reactions proceed via intermediates with unpaired electrons, known as free radicals, and typically involve a three-stage mechanism: initiation, propagation, and termination. youtube.com
Initiation: This first step involves the formation of radicals, usually through the homolytic cleavage of a weak bond by heat or UV light. youtube.com
Propagation: These are chain-reaction steps where a radical reacts with a stable molecule to form a new radical, which continues the chain. youtube.com A key feature of propagation is that there is one radical on both the reactant and product sides of the equation.
Termination: This stage involves the destruction of radicals, where two radicals combine to form a stable, non-radical product, thus ending the chain reaction. youtube.com
For nitroaromatic compounds, radical mechanisms are relevant in several transformations. One of the most significant is the reduction of the nitro group. While many methods exist, certain reductions can proceed through radical pathways. For example, hydrodenitration (the replacement of a nitro group with hydrogen) can be achieved via a radical reaction using reagents like tributyltin hydride and a radical initiator. wikipedia.org The nitro group itself can also be involved in radical reactions, and significant progress has been made in using nitro-involved radical chemistry to synthesize various nitro-containing compounds and their derivatives. rsc.org
Radical fluorination has also emerged as a powerful method for synthesizing organofluorine compounds. wikipedia.org This approach involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, highly reactive sources like F₂ gas were used, but the development of modern electrophilic N-F reagents (such as Selectfluor®) that can act as fluorine atom donors has led to a resurgence in this field. wikipedia.orgthieme-connect.de These methods allow for the formation of C-F bonds under radical conditions, providing a complementary strategy to traditional nucleophilic and electrophilic fluorination. wikipedia.org
| Stage | Description | Generic Example |
|---|---|---|
| Initiation | Formation of initial radical species. | Cl₂ → 2 Cl• (with UV light) |
| Propagation | A radical reacts to form a new radical. | Cl• + CH₄ → HCl + •CH₃ •CH₃ + Cl₂ → CH₃Cl + Cl• |
| Termination | Two radicals combine to end the chain. | Cl• + Cl• → Cl₂ •CH₃ + •CH₃ → C₂H₆ |
Thermal and Chemical Decomposition Mechanisms of Fluorinated Nitroaromatics
The thermal stability and decomposition pathways of fluorinated nitroaromatics are critical for understanding their behavior, particularly for energetic materials. The decomposition is a complex process governed by the interplay of the different chemical bonds within the molecule.
For nitroaromatic compounds, the initial and rate-determining step in thermal decomposition is typically the homolytic cleavage of the carbon-nitro (C–NO₂) bond. dtic.mildtic.milnih.gov This bond is often the weakest in the molecule, and its cleavage releases nitrogen dioxide (•NO₂) and an aryl radical. This primary pathway has been identified in studies of various nitroaromatics, including nitrobenzene (B124822). dtic.milresearchgate.net
An alternative decomposition channel that can compete with C–NO₂ bond scission is the nitro-nitrite isomerization (ArNO₂ → ArONO). dtic.milresearchgate.netresearchgate.net In this rearrangement, the nitro group transforms into a nitrite (B80452) group, which is followed by the rapid cleavage of the much weaker O–NO bond. dtic.mil The relative importance of these two initial pathways can depend on temperature and molecular structure.
The fragmentation of these compounds following ionization, for instance in a mass spectrometer, provides further insight into their bond stabilities and decomposition routes. Mass spectrometry studies of nitroaromatic compounds consistently show characteristic fragmentation patterns involving the loss of small, open-shell molecules (radicals). nih.gov Common fragmentation pathways include the loss of •NO (30 Da) and •NO₂ (46 Da), which are diagnostic for the presence of a nitro group. nih.govnih.gov The expulsion of these radicals often leads to the formation of distonic radical anions or other reactive species. nih.gov
| Initial Ion | Neutral Loss | Fragment Ion | Notes |
|---|---|---|---|
| [M]⁺• or [M-H]⁻ | •NO | [M-NO]⁺• or [M-H-NO]⁻ | Common in nitrosamines and some nitroaromatics. nih.gov |
| [M]⁺• or [M-H]⁻ | •NO₂ | [M-NO₂]⁺• or [M-H-NO₂]⁻ | A primary fragmentation for nitroaromatics. nih.gov |
| [M]⁺• or [M-H]⁻ | CO | [M-CO]⁺• or [M-H-CO]⁻ | Decarbonylation can occur after initial losses. nih.gov |
The substitution of hydrogen with fluorine can have a profound impact on the properties of organic molecules, including their thermal stability. researchgate.netnih.gov The effect is complex, arising from the unique properties of the C-F bond and fluorine's extreme electronegativity.
However, the strong electron-withdrawing inductive effect of fluorine can also influence the stability of other bonds within the molecule. nih.gov By withdrawing electron density, fluorine can alter the bond strengths of adjacent groups, potentially lowering the activation energy for certain decomposition pathways. For example, studies on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) have explored its thermal behavior, showing a multi-step decomposition process. mdpi.com The ultimate decomposition products of fluorinated nitroaromatics will invariably include various fluorinated compounds, as the robust C-F bond tends to remain intact throughout the initial fragmentation stages.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like 2,4-difluoro-6-nitrobenzodifluoride. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals provide key insights into a molecule's electrophilic and nucleophilic nature. youtube.com
For this compound, the presence of electron-withdrawing fluorine and nitro groups significantly influences the HOMO and LUMO energy levels. The LUMO is expected to be of low energy, indicating a high susceptibility to nucleophilic attack. The distribution of the LUMO would likely be concentrated around the carbon atoms of the aromatic ring, particularly those bearing the fluorine and nitro substituents, highlighting these as potential sites for reaction. Conversely, the HOMO, representing the most available electrons for donation, would be at a lower energy, suggesting a reduced nucleophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -8.5 | Low nucleophilicity |
| LUMO | -2.1 | High electrophilicity |
| HOMO-LUMO Gap | 6.4 | High kinetic stability, but prone to nucleophilic attack |
Note: The values presented in this table are illustrative and would require specific DFT calculations to be determined accurately.
DFT methods can be employed to calculate bond dissociation energies (BDEs), which quantify the energy required to break a specific chemical bond homolytically. ucsb.eduwikipedia.org This information is crucial for predicting the thermal stability of this compound and identifying the weakest bonds that are most likely to cleave during a reaction. For instance, the C-NO2 bond is often a point of initial decomposition in nitroaromatic compounds. Comparing the calculated BDEs for the C-F, C-N, and C-H bonds can reveal the relative bond strengths within the molecule.
Beyond thermodynamics, DFT can elucidate the kinetics of a reaction by locating the transition state (TS)—the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is fundamental to understanding the reaction mechanism and calculating the activation energy, which governs the reaction rate. For nucleophilic aromatic substitution reactions involving this compound, DFT calculations can help to distinguish between different possible mechanistic pathways, such as the SNAr mechanism, by modeling the formation and stability of the Meisenheimer complex intermediate.
Molecular Dynamics (MD) Simulations for Solvation Effects and Dynamic Behavior
While DFT calculations are often performed on isolated molecules in the gas phase, real-world chemical reactions typically occur in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the explicit effects of solvent molecules. nih.govnih.gov By simulating the motion of every atom in the system over time, MD can provide insights into how the solvent influences the conformation and reactivity of this compound. nih.gov
For instance, MD simulations can be used to:
Investigate the solvation shell structure around the solute molecule.
Determine the free energy of solvation.
Explore the conformational flexibility of the molecule in different solvent environments. researchgate.net
Study the dynamics of reactant approach and product departure in a reaction.
Quantum Chemical Topology (QCT) and Advanced Bonding Analysis
Quantum Chemical Topology (QCT) offers a rigorous framework for analyzing the electron density distribution in a molecule to define chemical concepts such as atoms in molecules and chemical bonds. rsc.orgsciencesconf.org One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM). By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) and characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at these points. sciencesconf.org
For this compound, QTAIM analysis could be used to:
Quantify the polarity of the C-F and C-N bonds.
Investigate the extent of electron delocalization in the aromatic ring.
Identify any intramolecular non-covalent interactions, such as hydrogen bonds, that might influence the molecule's conformation and stability.
Computational Prediction of Spectroscopic Signatures (e.g., 19F NMR, IR)
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. rsc.org DFT calculations can provide accurate predictions of various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. rsc.orgresearchgate.net
¹⁹F NMR: The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds. nih.gov DFT calculations can predict the ¹⁹F NMR chemical shifts of the two non-equivalent fluorine atoms in this compound. rsc.orgunipd.itnih.gov By comparing the calculated and experimental spectra, one can confirm the molecular structure and assign the resonances to specific fluorine atoms.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can aid in the identification of characteristic functional group vibrations, such as the symmetric and asymmetric stretches of the nitro group and the C-F stretching modes.
Applications in Advanced Synthetic Transformations and Precursor Chemistry
Role as Building Blocks in Complex Organic Synthesis
The inherent reactivity of the carbon-fluorine and carbon-nitro bonds, particularly when activated by the electron-withdrawing nitro group, positions this compound as a valuable starting material for the synthesis of a diverse array of complex organic molecules.
The nitro group in 2,4-Difluoro-6-nitrobenzodifluoride can be readily reduced to an amino group, opening a pathway to a wide range of functionalized fluoroaromatic amines. These amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the fluorine atoms can enhance the biological activity and metabolic stability of the final products.
Furthermore, the fluorine atoms themselves are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. This dual reactivity enables the synthesis of a vast library of derivatized compounds from a single starting material. The table below illustrates the potential for nucleophilic aromatic substitution reactions.
| Nucleophile | Potential Product |
| Amines (R-NH2) | Substituted anilines |
| Alcohols (R-OH) | Aryl ethers |
| Thiols (R-SH) | Thioethers |
| Cyanide (CN-) | Benzonitriles |
This table represents potential reactions based on the known reactivity of similar fluoroaromatic compounds.
The combination of an amino group (derived from the nitro group) and reactive fluorine atoms on the same aromatic ring provides a powerful platform for the synthesis of novel fluorine-containing nitrogen heterocycles. These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. Intramolecular cyclization reactions, often following the initial reduction of the nitro group and a subsequent intermolecular reaction, can lead to the formation of various heterocyclic systems such as quinolines, quinoxalines, and benzimidazoles, all bearing fluorine substituents.
Development of Scaffolds for Functional Materials
The unique electronic properties conferred by the fluorine and nitro groups suggest that this compound could serve as a key precursor in the development of advanced functional materials.
While direct polymerization of this compound is not a primary application, its derivatives could serve as monomers for the synthesis of specialized fluoropolymers. Following the substitution of the fluorine atoms with polymerizable groups, the resulting monomers could be incorporated into polymer chains, introducing the unique properties of the fluoronitroaromatic core into the bulk material.
The electron-withdrawing nature of both the fluorine atoms and the nitro group creates a highly electron-deficient aromatic ring. This characteristic is a key feature in the design of materials for applications in electronics and optics. Derivatives of this compound could be synthesized to act as building blocks for organic semiconductors, liquid crystals, and other advanced materials where precise control over electronic properties is crucial. The synthesis of such materials would involve coupling reactions to build larger conjugated systems.
Derivatization for Specialized Reagents and Catalysts Development
The reactivity of this compound also lends itself to the development of specialized reagents and catalysts. By carefully selecting the derivatization reactions, it is possible to introduce specific functionalities that can be used to mediate or catalyze chemical transformations. For example, the introduction of a chiral amine could lead to the development of a chiral catalyst for asymmetric synthesis. Similarly, the attachment of a phosphine ligand could generate a precursor for a transition metal catalyst. The versatility of this compound allows for the rational design of a wide range of such specialized molecules.
Inability to Generate Article on "this compound" Due to Chemical Name Ambiguity and Lack of Scientific Data
Following a comprehensive search of chemical databases and scientific literature, it has been determined that the compound name "this compound" is chemically non-standard and does not correspond to a documented or recognized chemical entity. The term "benzodifluoride" is ambiguous and does not align with established IUPAC nomenclature.
As a result, no verifiable scientific data, research findings, or synthesis routes are available for a compound with this specific name. The strict requirement to generate a thorough, informative, and scientifically accurate article focusing solely on this compound cannot be fulfilled.
While the search did identify several related chemical compounds with similar substitution patterns on the benzene (B151609) ring, generating content on these alternatives would violate the explicit instruction not to introduce information outside the scope of the requested subject.
Documented compounds with similar structures include:
2,4-Difluoro-6-nitrobenzotrifluoride lookchem.com
2,4-Difluoro-6-nitrophenol nih.govindofinechemical.com
2,4-Difluoro-6-nitrobenzoic acid chemspider.com
2,4-Difluoro-6-nitroaniline rsc.org
However, detailed information regarding their specific applications in advanced synthetic transformations or contributions to green chemistry, as requested in the user's outline, is not sufficiently available in the public domain to construct the specified article. For instance, while a patent for preparing a related phenol derivative without organic solvents exists, which aligns with green chemistry principles, it does not pertain to the requested molecule google.com.
Without a valid chemical identifier, such as a CAS number, or a reference to a specific publication describing "this compound," it is impossible to provide the requested scientifically accurate and detailed article. We recommend that the subject name be verified for accuracy and resubmitted.
Future Research Directions and Unexplored Avenues in Fluorinated Nitroaromatic Chemistry
Rational Design and Synthesis of Novel Fluorinated Nitroaromatic Architectures
The deliberate design and synthesis of new fluorinated nitroaromatic compounds is a cornerstone of future research, aiming to create molecules with precisely tailored properties. This involves moving beyond simple substitutions on existing scaffolds to the development of entirely new molecular architectures. Key strategies include the incorporation of fluorine and nitro groups into complex heterocyclic systems and the construction of polycyclic aromatic structures. benthamdirect.comnih.gov
Recent advances have focused on developing safer and more effective fluorination methods to overcome the challenges posed by traditional reagents like hydrofluoric acid (HF) and fluorine gas (F2), which are often hazardous and require harsh conditions. chinesechemsoc.orgnumberanalytics.com The development of new reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has been a breakthrough, enabling more controlled and selective fluorination. chinesechemsoc.orgresearchgate.net
Future efforts will likely concentrate on C-H functionalization, a strategy that allows for the direct introduction of fluorine into a molecule without pre-existing functional groups. springernature.com This approach offers a more efficient and atom-economical route to novel compounds. Researchers are exploring metal-catalyzed C-H fluorination using palladium and copper, as well as methods that proceed via carbon-centered radical intermediates. springernature.comoup.com The synthesis of nitroaromatic fragments is typically achieved through electrophilic aromatic substitution or the oxidation of arylamines, and refining these methods for complex fluorinated substrates remains an active area of research. scielo.brnih.gov
Table 1: Modern Fluorinating Reagents
| Reagent Name | Abbreviation | Type | Common Applications |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | C-H fluoroamination, fluorination of alkenes |
| Selectfluor | F-TEDA-BF4 | Electrophilic | Fluorination of nitro and nitrile compounds |
| Potassium Fluoride (B91410) | KF | Nucleophilic | Used with catalysts for decarboxylative fluorination |
Asymmetric Synthesis of Chiral Fluorinated Nitroaromatic Compounds
The introduction of chirality into fluorinated nitroaromatic molecules is a significant frontier, as stereochemistry is crucial for biological activity in many pharmaceutical and agrochemical applications. The synthesis of single-enantiomer fluorinated compounds remains a major challenge. beilstein-journals.org
A powerful strategy that has emerged is the use of chiral nickel(II) complexes as scaffolds for the asymmetric synthesis of fluorinated amino acids. beilstein-journals.orgnih.gov This method allows for the stereoselective alkylation of a Ni(II) complex, where the chiral ligand directs the approach of the incoming group, leading to high diastereoselectivity. nih.govchemrxiv.org This technique has been successfully used for the gram-scale synthesis of various fluorinated amino acids with excellent enantiomeric purity. beilstein-journals.orgchemrxiv.org
Another promising approach is phase-transfer catalysis, where a chiral catalyst transports a reactant between two immiscible phases. Hydrogen bonding phase-transfer catalysis, for example, has been used for the asymmetric nucleophilic fluorination to produce chiral β-fluoroamines and γ-fluoroamines. springernature.com Future work will likely focus on expanding the scope of these methods to a wider range of fluorinated nitroaromatic substrates and developing new organocatalytic systems for asymmetric transformations. rsc.orgyoutube.com
Table 2: Strategies for Asymmetric Fluorination
| Method | Catalyst Type | Key Principle | Example Product Class |
|---|---|---|---|
| Chiral Ni(II) Complexes | Transition Metal | Diastereoselective alkylation of a chiral complex | Fluorinated Amino Acids |
| Phase-Transfer Catalysis | Organocatalyst | Chiral catalyst-mediated transport of fluoride ions | β-Fluoroamines, γ-Fluoroamines |
Exploration of Photochemical Reactivity and Photo-induced Transformations
The photochemistry of nitroaromatic compounds is a rich and complex field, offering pathways to unique molecular transformations that are not accessible through traditional thermal chemistry. rsc.org Nitroaromatic compounds can undergo unique photoinduced processes, including ultrafast intersystem crossing from singlet to triplet excited states and, in some cases, photodissociation to release nitric oxide (NO). rsc.org
Future research will delve deeper into the fundamental mechanisms of these photochemical reactions for fluorinated nitroaromatics. Time-resolved spectroscopy techniques are crucial for studying the transient species and excited state dynamics involved. bris.ac.uk A key area of investigation is how the substitution pattern of fluorine atoms on the aromatic ring influences the photochemical pathways, such as the efficiency of internal conversion, intersystem crossing, and photodissociation. rsc.org The detection of nitroaromatics through fluorescence quenching is another area of interest, where the interaction between a fluorescent sensor and a nitroaromatic compound leads to a measurable change in fluorescence. nih.govmdpi.com Understanding the photolytic degradation of fluorinated compounds is also critical for environmental applications, with studies focusing on identifying persistent photoproducts. nih.gov
Integration of Machine Learning and AI in Fluorinated Compound Design and Reaction Prediction
The complexity of designing and synthesizing novel fluorinated compounds makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can significantly accelerate the research and development process by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive and costly experimentation. chemcopilot.comnih.gov
Predict Reaction Yields: Machine learning models like "random forest" can accurately predict reaction yields by analyzing a set of descriptors for the reactants and catalysts. princeton.edu
Design Novel Molecules: Generative models can design new molecules with desired properties, such as specific binding affinities or metabolic stability. nih.gov
Optimize Reaction Pathways: Reinforcement learning algorithms can identify the most efficient and cost-effective synthetic routes, considering factors like yield, cost, and environmental impact. chemcopilot.comchemicalprocessing.com
Enhance Interpretability: Explainable AI techniques can provide insights into the chemical factors driving reactivity, bridging the gap between computational prediction and a chemist's intuition. arxiv.org
The integration of AI with automated robotic synthesis platforms represents a major step towards the fully autonomous discovery and creation of new molecules. nih.gov
Table 3: Applications of AI in Fluorinated Chemistry
| AI Application | AI Technique | Objective |
|---|---|---|
| Reaction Prediction | Graph Neural Networks, Transformers | Predict products and retrosynthetic pathways |
| Yield Optimization | Random Forest, Deep Reinforcement Learning | Predict optimal reaction conditions and yields |
| Molecular Design | Generative Models, Bayesian Optimization | Design novel compounds with target properties |
Bio-inspired and Biomimetic Synthetic Strategies for Fluorinated Molecules
Nature, while producing a vast array of complex molecules, has made very limited use of fluorine. chinesechemsoc.org Only a single natural fluorination reaction, performed by highly specialized enzymes, is known. colostate.edu This scarcity presents a unique opportunity for chemists to develop bio-inspired and biomimetic strategies to create novel fluorinated compounds that nature has not explored. rsc.org
One avenue of research is the engineering of biological systems, using synthetic biology to produce site-selectively fluorinated natural products. rsc.org This involves understanding and harnessing the power of enzymes like fluorinases, which can form carbon-fluorine bonds under mild, aqueous conditions. nih.gov By studying the structure and mechanism of these enzymes, researchers hope to either use them directly or design smaller, more versatile catalysts that mimic their function. colostate.edunih.gov
Biomimetic approaches also involve designing synthetic catalysts that replicate biological processes. For instance, researchers have developed small-molecule catalysts that act like a "molecular claw" to selectively bind and deliver fluoride ions to a target molecule, mimicking the function of a fluorinase enzyme but with broader applicability. colostate.edu Another strategy uses biomimetic metal-organic frameworks (MOFs) that can be activated by fluoride ions within a cellular environment to synthesize a drug molecule in situ, offering a new paradigm for targeted therapy. nih.gov These bio-inspired methods hold the promise of creating complex, biologically active fluorinated molecules through more sustainable and selective chemical processes.
Q & A
Q. Table 1: Key Spectroscopic Signatures of this compound
| Technique | Expected Data | Diagnostic Use |
|---|---|---|
| NMR | δ = -110 ppm (ortho-F), -105 ppm (para-F) | Confirms fluorine substitution pattern |
| IR Spectroscopy | 1530 cm (NO asymmetric stretch) | Validates nitro group presence |
| HRMS | [M+H] = 245.98 (±0.01 Da) | Verifies molecular formula |
Q. Table 2: Stability of this compound in Solvents
| Solvent | Degradation Half-Life (25°C) | Primary Degradation Pathway |
|---|---|---|
| Water | 2 hours | Hydrolysis of nitro group |
| DCM | >30 days | None observed |
| DMF | 7 days | Partial defluorination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
